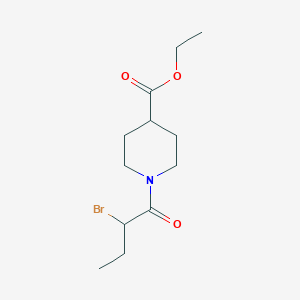

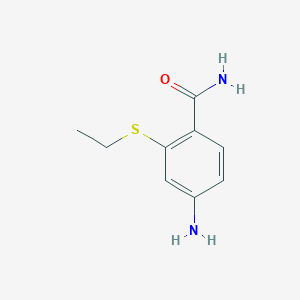

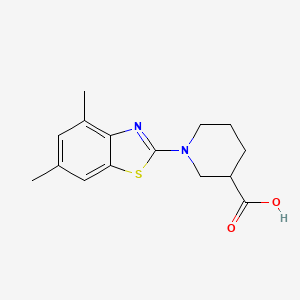

4-Amino-2-(ethylthio)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-2-(ethylthio)benzamide is a compound that has been the subject of various studies due to its potential applications in pharmaceuticals and as an intermediate in chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their syntheses, properties, and applications, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related benzamide compounds often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of 4-amino-2-methoxy-5-ethylthio benzoic acid, an intermediate of amisulpride, starts with 4-amino salicylic acid and involves methylation, thiocyanation, hydrolysis, and ethylation reactions, achieving a total yield of 65% . Similarly, the synthesis of 4-amino-N-[2 (diethylamino) ethyl] benzamide-tetraphenylborate complex is achieved through an ion-associate reaction at room temperature . These methods highlight the importance of optimizing reaction conditions to achieve high yields and purity.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using spectroscopic techniques such as infrared spectra, NMR, elemental analysis, and mass spectrometry . For example, the ion-associate complex of 4-amino-N-[2 (diethylamino) ethyl] benzamide was characterized by these methods, confirming the formation of the complex . The molecular structure is crucial for understanding the compound's interactions and reactivity.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, forming complexes or undergoing transformations that are useful in medicinal chemistry. The formation of ion-associate complexes, as seen with procainamide-tetraphenylborate, is significant for understanding bioactive molecule-receptor interactions . Additionally, the synthesis of azomethine derivatives from aromatic aldehydes and 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide demonstrates the versatility of benzamide derivatives in forming biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the HOMO-LUMO energy gap indicates the stability of the compound, with a smaller gap suggesting higher stability . The molecular electrostatic potential map provides insights into the potential sites for interactions with other molecules . The polymorphism of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) and its characterization through X-ray powder diffractometry, thermal analysis, and spectroscopy further exemplifies the importance of understanding the physical properties of these compounds .

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis of Derivatives for Antipsychotic Applications : A study detailed the synthesis of 4-amino-2-methoxy-5-ethylthio benzoic acid, an intermediate for amisulpride, highlighting a process with a total yield of 65%. This route was noted for its simplicity, ease of operation, and convenient treatment, demonstrating the compound's relevance in synthesizing antipsychotic medication (Yang Guo-jun, 2010).

Biological Activities and Potential Therapeutic Applications

Inhibition of Alkaline Phosphatases and Potential for Cancer Therapy : Benzamide derivatives, including those structurally related to 4-Amino-2-(ethylthio)benzamide, have been evaluated for their inhibitory effects on certain human carbonic anhydrase isoforms. These compounds showed significant inhibition, suggesting potential therapeutic applications in managing conditions associated with dysregulated enzyme activity (Abdoli et al., 2018).

Development of Tyrosine Kinase Inhibitors for Anticancer Activity : A study synthesized new compounds containing the 4-(aminomethyl)benzamide fragment, demonstrating potent inhibitory activity against receptor tyrosine kinases. These findings underscore the potential of such compounds in developing anticancer therapies (Kalinichenko et al., 2019).

Propriétés

IUPAC Name |

4-amino-2-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOENBGCLPZAHLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=CC(=C1)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1326708.png)

![1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1326717.png)

![N-methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326719.png)

![N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326720.png)

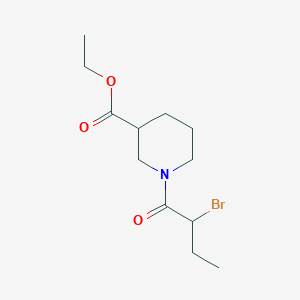

![Ethyl 4-[(2-bromobutanoyl)amino]benzoate](/img/structure/B1326729.png)

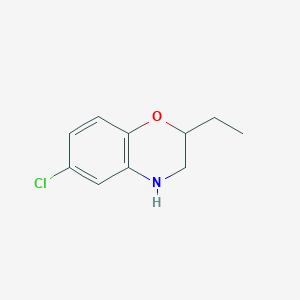

![(3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1326731.png)

![3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B1326734.png)

![[1-(2,5-Dimethylbenzyl)piperidin-4-yl]methylamine](/img/structure/B1326735.png)